N-[(3,5-dimethylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide
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Overview
Description
N-[(3,5-dimethylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide is a chiral phosphine ligand used in various asymmetric synthesis reactions. This compound is known for its ability to facilitate enantioselective transformations, making it valuable in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dimethylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide typically involves the following steps:
Formation of the Phosphine Ligand: The initial step involves the preparation of the diphenylphosphanyl group. This can be achieved through the reaction of chlorodiphenylphosphine with a suitable nucleophile.
Attachment of the Sulfinamide Group: The next step is the introduction of the sulfinamide group. This is usually done by reacting the phosphine ligand with a sulfinyl chloride derivative under controlled conditions.
Final Assembly: The final step involves the coupling of the 3,5-dimethylphenyl group with the previously formed intermediate. This step often requires the use of a strong base and a suitable solvent to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dimethylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The compound can participate in substitution reactions, where the phosphine ligand is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
N-[(3,5-dimethylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is widely used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which N-[(3,5-dimethylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide exerts its effects involves the coordination of the phosphine ligand to a metal center. This coordination facilitates various catalytic processes, including enantioselective transformations. The molecular targets and pathways involved depend on the specific reaction and the metal catalyst used.
Comparison with Similar Compounds
Similar Compounds
- N-[(3,5-dimethylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfonamide
- N-[(3,5-dimethylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfoxide
Uniqueness
N-[(3,5-dimethylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide is unique due to its chiral nature and its ability to facilitate enantioselective transformations. This makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are essential in various scientific and industrial applications.
Properties
Molecular Formula |
C31H34NOPS |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
N-[(3,5-dimethylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C31H34NOPS/c1-23-20-24(2)22-25(21-23)30(32-35(33)31(3,4)5)28-18-12-13-19-29(28)34(26-14-8-6-9-15-26)27-16-10-7-11-17-27/h6-22,30,32H,1-5H3 |
InChI Key |
HAEIDYNXHXDQJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C |
Origin of Product |
United States |
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